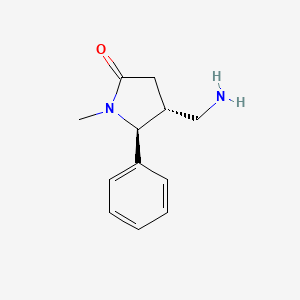

(4R,5S)-4-(aminomethyl)-1-methyl-5-phenylpyrrolidin-2-one

Description

Properties

IUPAC Name |

(4R,5S)-4-(aminomethyl)-1-methyl-5-phenylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-14-11(15)7-10(8-13)12(14)9-5-3-2-4-6-9/h2-6,10,12H,7-8,13H2,1H3/t10-,12-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPJNCUJVFAIGTH-ZYHUDNBSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C(CC1=O)CN)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]([C@H](CC1=O)CN)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5S)-4-(aminomethyl)-1-methyl-5-phenylpyrrolidin-2-one typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate chiral precursors to ensure the correct stereochemistry.

Formation of Pyrrolidinone Core: The pyrrolidinone core is formed through a cyclization reaction, often involving a nucleophilic attack on a carbonyl group.

Introduction of Aminomethyl Group: The aminomethyl group is introduced via reductive amination or other suitable methods.

Final Steps: The final steps involve purification and characterization to confirm the structure and stereochemistry of the compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(4R,5S)-4-(aminomethyl)-1-methyl-5-phenylpyrrolidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can modify the functional groups, such as converting the carbonyl group to an alcohol.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Conditions vary depending on the desired substitution, but may include reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Structural Characteristics

- Molecular Formula : CHNO

- Molar Mass : Approximately 204.27 g/mol

- Functional Groups : Contains an aminomethyl group at the 4-position and a phenyl group at the 5-position.

Synthesis Overview

The synthesis of (4R,5S)-4-(aminomethyl)-1-methyl-5-phenylpyrrolidin-2-one typically involves:

- Starting Materials : Chiral precursors to ensure correct stereochemistry.

- Formation of Pyrrolidinone Core : Cyclization reactions involving nucleophilic attacks on carbonyl groups.

- Introduction of Aminomethyl Group : Achieved through reductive amination or other suitable methods.

- Purification and Characterization : Final steps to confirm structure and stereochemistry.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic roles, particularly in:

- Neuroprotection : Studies have indicated significant protective effects against oxidative stress-induced neuronal damage, suggesting applications in neurodegenerative diseases.

- Anti-inflammatory Effects : Exhibits inhibitory effects on pro-inflammatory cytokine production in macrophages, indicating potential as an anti-inflammatory agent.

Enzyme Inhibition

Research suggests that this compound may inhibit specific enzymes, making it a candidate for treating diseases associated with enzyme dysfunction. Its primary target is Cytochrome P450 3A4, which plays a crucial role in drug metabolism.

Asymmetric Synthesis

This compound can act as a chiral catalyst in asymmetric synthesis reactions, facilitating the production of enantiopure compounds with high selectivity.

Neuroprotective Effects

A study highlighted that this compound demonstrated protective effects against neuronal damage induced by oxidative stress in vitro. This suggests a potential role in preventing neurodegenerative diseases.

Anti-inflammatory Properties

In another study focusing on inflammatory responses, the compound exhibited significant inhibitory effects on pro-inflammatory cytokines in cultured macrophages, indicating its potential as an anti-inflammatory agent.

Pharmacological Applications

The compound has been explored for its use in developing drugs targeting conditions such as depression and anxiety disorders due to its favorable interaction profiles with neurotransmitter receptors.

Mechanism of Action

The mechanism of action of (4R,5S)-4-(aminomethyl)-1-methyl-5-phenylpyrrolidin-2-one involves its interaction with specific molecular targets. These may include:

Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.

Receptors: It may bind to receptors, modulating their activity and influencing cellular responses.

Pathways: The compound can impact various signaling pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

(4R,5S)-4-(aminomethyl)-1-methyl-5-phenylpyrrolidin-2-one: shares similarities with other pyrrolidinone derivatives, such as:

Uniqueness

- Stereochemistry : The specific (4R,5S) configuration can lead to unique interactions with biological targets, distinguishing it from other stereoisomers.

- Functional Groups : The presence of the aminomethyl group and the phenyl ring can influence its reactivity and biological activity, making it distinct from other pyrrolidinone derivatives.

Biological Activity

Introduction

(4R,5S)-4-(aminomethyl)-1-methyl-5-phenylpyrrolidin-2-one, a chiral pyrrolidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features an amino group at the 4-position and a phenyl group at the 5-position, leading to diverse pharmacological applications. This article delves into its biological activity, synthesis, and potential therapeutic roles, supported by relevant studies and data.

- Molecular Formula : CHNO

- Molar Mass : Approximately 204.27 g/mol

- IUPAC Name : this compound

Biological Activity

Research indicates that this compound exhibits significant interactions with various biological targets. The following table summarizes key biological activities associated with this compound and its structural analogs:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Aminomethyl group at 4-position | Potential neuroprotective effects |

| (2R,3S)-2-(aminomethyl)-1-methylpyrrolidin-3-one | Aminomethyl group at 2-position | Sigma receptor modulation |

| (4R)-4-(aminomethyl)-1-benzylpyrrolidin-2-one | Benzyl group instead of phenyl | Potential anti-inflammatory effects |

| (3S,4R)-3-(aminomethyl)-4-methylpyrrolidin-2-one | Methyl substitution at 4-position | Neuroprotective properties |

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems and interact with specific receptors in the central nervous system. Studies have shown that compounds within this class can influence dopamine and serotonin pathways, suggesting potential applications in treating neurological disorders.

Case Studies and Research Findings

- Neuroprotective Effects : A study investigating the neuroprotective properties of pyrrolidine derivatives highlighted that this compound demonstrated significant protective effects against oxidative stress-induced neuronal damage in vitro. This suggests a potential role in preventing neurodegenerative diseases.

- Anti-inflammatory Properties : In another study focusing on inflammatory responses, the compound exhibited inhibitory effects on pro-inflammatory cytokine production in cultured macrophages, indicating its potential as an anti-inflammatory agent.

- Pharmacological Applications : The compound has been explored for its use in developing drugs targeting various conditions such as depression, anxiety disorders, and neurodegenerative diseases due to its favorable interaction profiles with neurotransmitter receptors.

Q & A

Q. What synthetic routes are commonly employed for the preparation of (4R,5S)-4-(aminomethyl)-1-methyl-5-phenylpyrrolidin-2-one, and what are their critical optimization parameters?

- Methodological Answer : Two primary approaches are documented:

- Acid-Mediated Cyclization : A 1.0 M HCl solution is used to cyclize intermediates at elevated temperatures (50°C), achieving yields up to 52.7%. Key parameters include reaction time (2–3 hours) and acid concentration .

- SmI₂-Mediated Coupling : Employing samarium diiodide (SmI₂) in THF at low temperatures (-60°C) facilitates stereoselective coupling. Critical factors include solvent dryness, stoichiometric control of SmI₂, and quenching with NH₄Cl to prevent over-reduction .

Optimization Tips : Monitor reaction progress via TLC or HPLC. Purify via flash chromatography (e.g., EtOAc/hexane gradients) .

Q. What spectroscopic techniques are essential for confirming the stereochemistry and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., 400 MHz) resolve diastereotopic protons and confirm stereochemistry. Key signals include pyrrolidinone carbonyl (δ ~172–175 ppm) and aromatic protons (δ 7.0–7.3 ppm) .

- X-ray Crystallography : Determines absolute configuration. For example, monoclinic crystal systems (space group P2₁) with β angles ~96.7° provide unambiguous stereochemical assignment .

- IR Spectroscopy : Validate functional groups (e.g., carbonyl stretch at ~1716 cm⁻¹) .

Q. How should researchers handle discrepancies in melting points or optical rotation values across studies?

- Methodological Answer :

- Recrystallization : Use solvents like n-hexane/dichloromethane to obtain pure crystals and eliminate impurities affecting physical properties .

- Cross-Validation : Compare data with structurally similar compounds (e.g., (4S,5R)-benzyloxy derivatives) to identify systematic errors .

Advanced Research Questions

Q. How can researchers address low yields in the final cyclization step during synthesis?

- Methodological Answer :

- Temperature Control : Gradual heating (0→50°C) prevents side reactions like premature precipitation .

- Catalyst Screening : Test alternative Lewis acids (e.g., BF₃·Et₂O) or adjust SmI₂ stoichiometry (1.5–2.0 equiv) to enhance efficiency .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to detect intermediate formation and optimize reaction halting points .

Q. What computational methods are suitable for predicting the stability of stereoisomers and reaction pathways?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Gibbs free energy differences between stereoisomers (e.g., ΔG for (4R,5S) vs. (4S,5R)) using software like Gaussian. Basis sets (e.g., B3LYP/6-31G*) model steric and electronic effects .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., THF vs. water) on transition states to predict regioselectivity .

Q. How can contradictions in NMR data for diastereomers be resolved?

- Methodological Answer :

- 2D NMR Techniques : Use NOESY to identify spatial proximity of protons (e.g., amide vs. phenyl groups) and confirm stereochemistry .

- Chiral Derivatization : React with Mosher’s acid chloride to generate diastereomeric esters, separable by HPLC for enantiomeric excess (ee) analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.